4-(4-Aminophenyl)-3-morpholinone-d4
Overview
Description
4-(4-Aminophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-aminophenyl)-3-morpholinone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it useful for specific research and industrial applications.
Scientific Research Applications
4-(4-Aminophenyl)-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its isotopic labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Safety and Hazards
The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation .
Future Directions
Covalent organic frameworks (COFs), which can be synthesized using compounds similar to “4-(4-Aminophenyl)-3-morpholinone-d4”, have immense potential for future applications. They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-aminobiphenyl, have been known to interact with a variety of targets, including dna and proteins .
Mode of Action
For instance, 4-Aminobiphenyl is known to cause DNA damage, which is thought to be mediated by the formation of DNA adducts .
Biochemical Pathways
For example, 4-Aminobiphenyl is metabolized in the liver, producing the N-hydroxy derivative, which forms DNA adducts .
Pharmacokinetics
It is known that similar compounds, such as 4-aminobiphenyl, are metabolized in the liver .
Result of Action
Similar compounds, such as 4-aminobiphenyl, are known to cause dna damage, which could potentially lead to mutations and cancer .
Action Environment
It is known that the synthesis of similar compounds can be influenced by environmental conditions such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-3-morpholinone-d4 typically involves the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone. The process begins with the preparation of 4-(4-nitrophenyl)-3-morpholinone, which is then subjected to hydrogenation using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions include maintaining a specific temperature and pressure to ensure complete reduction of the nitro group to an amino group .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of deuterated reagents and solvents can also be employed to introduce deuterium atoms into the final product, ensuring the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-3-morpholinone-d4 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)-3-morpholinone: The non-deuterated version of the compound.
4-(4-Nitrophenyl)-3-morpholinone: The precursor in the synthesis of the amino derivative.
4-Aminophenylacetic acid: Another compound with an amino group on the aromatic ring.
Uniqueness
4-(4-Aminophenyl)-3-morpholinone-d4 is unique due to the presence of deuterium atoms, which can influence its physical and chemical properties. This isotopic labeling makes it valuable for specific research applications, such as studying metabolic pathways and enzyme mechanisms. The deuterium atoms can also enhance the compound’s stability and reduce its rate of degradation, making it useful in various industrial applications .
Properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRLDZZHOVFEE-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2CCOCC2=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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